molecular formula C5H5BrO4 B1392710 (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid CAS No. 122457-36-7

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Cat. No.: B1392710
CAS No.: 122457-36-7
M. Wt: 208.99 g/mol
InChI Key: NRBFFTRYCBKNAT-IHWYPQMZSA-N
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Description

(Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a keto group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid typically involves the bromination of 4-methoxy-4-oxo-2-butenoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the conversion of the keto group to a hydroxyl group.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Hydroxylated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid serves as a versatile intermediate for the preparation of various complex molecules

Biology: The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to create derivatives with enhanced biological activity or altered properties, which can be studied for potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: The compound’s reactivity and functional group compatibility make it suitable for use in the development of new materials, including polymers and coatings. Its derivatives can be tailored for specific industrial applications, such as adhesives or protective films.

Mechanism of Action

The mechanism by which (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit enzyme activity or modulate signaling pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity to influence cellular responses.

    Signaling Pathways: Interference with signaling pathways to alter cellular functions.

Comparison with Similar Compounds

    (E)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.

    4-Methoxy-4-oxo-2-butenoic acid: A related compound lacking the bromine atom, which may exhibit different reactivity and properties.

    3-Bromo-4-oxo-2-butenoic acid: A compound similar in structure but without the methoxy group, leading to variations in chemical behavior.

Uniqueness: (Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in multiple fields of research and industry.

Properties

IUPAC Name

(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFFTRYCBKNAT-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C(=O)O)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678897
Record name (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122457-36-7
Record name (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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